molecular formula C11H14N2O B6358198 4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline CAS No. 1416369-77-1

4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline

Cat. No. B6358198
CAS RN: 1416369-77-1
M. Wt: 190.24 g/mol
InChI Key: WLUOCPFXVYOGEH-UHFFFAOYSA-N
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Description

“4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline” is a chemical compound with the molecular formula C11H14N2O . It is a type of amine and is used in various scientific research .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string C1NCC12COC2 . This indicates that the compound contains a spiro[3.3]heptane ring system with an oxygen atom at position 2 and a nitrogen atom at position 6 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 190.245 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 2-oxa-6-azaspiro[3.3]heptane, a related compound, has been synthesized with improved methods, resulting in more stable and soluble products, expanding the range of its applications in reactions (van der Haas et al., 2017).

Applications in Drug Discovery and Design

  • Spirocyclic oxetanes, including compounds like 2-oxa-6-azaspiro[3.3]heptane, have been utilized in the synthesis of complex heterocyclic compounds, contributing to drug discovery (Gurry et al., 2015).
  • Novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, have been synthesized using spirocyclic scaffolds, including 2-oxa-6-azaspiro[3.3]heptane, for potential use in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Biotransformation Studies

  • The in vitro metabolism of spiro oxetane-containing compounds, closely related to 4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline, has been studied, revealing insights into enzyme-catalyzed biotransformations, which is significant for pharmaceutical development (Li et al., 2016).

Advanced Synthesis Techniques

  • Methods for the synthesis of novel azaspiroheptanes, which are structurally similar to this compound, have been developed, showcasing the versatility and potential of these compounds in synthetic chemistry (Guérot et al., 2011).

Analytical and Mechanistic Insights

  • Investigations into the reactivity and mechanism of reactions involving spirocyclic compounds provide foundational knowledge essential for further chemical and pharmaceutical applications (Oishi et al., 1998).

Mechanism of Action

Target of Action

The primary target of 4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline is the Melanin Concentrating Hormone Receptor 1 (MCHr1) . MCHr1 is a G-protein coupled receptor involved in the regulation of feeding behavior, energy homeostasis, and mood.

Mode of Action

This compound acts as an antagonist at the MCHr1 . This means it binds to the receptor and blocks its activation by the natural ligand, Melanin Concentrating Hormone (MCH). This inhibition of MCHr1 can lead to decreased appetite and increased energy expenditure.

properties

IUPAC Name

4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9-1-3-10(4-2-9)13-5-11(6-13)7-14-8-11/h1-4H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUOCPFXVYOGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1C3=CC=C(C=C3)N)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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